1,2,3-Tricyclohexylguanidine

CAS No.: 4833-41-4

Cat. No.: VC17981720

Molecular Formula: C19H35N3

Molecular Weight: 305.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4833-41-4 |

|---|---|

| Molecular Formula | C19H35N3 |

| Molecular Weight | 305.5 g/mol |

| IUPAC Name | 1,2,3-tricyclohexylguanidine |

| Standard InChI | InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22) |

| Standard InChI Key | FTWMCSGJSZWKCR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

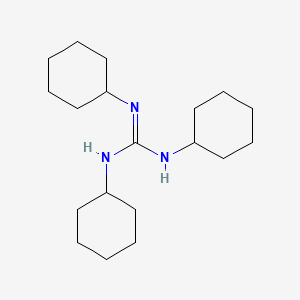

TCG’s guanidine core consists of a carbon atom double-bonded to one nitrogen atom and single-bonded to two additional nitrogen atoms, each substituted with a cyclohexyl group. This configuration creates substantial steric hindrance, as evidenced by its three-dimensional structure (Figure 1) . Computational modeling using Spartan 4.0 reveals approximate dimensions of 8.7 × 11.0 Å, which influence its interactions in catalytic systems .

Table 1: Key Physicochemical Properties of TCG

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 305.5 g/mol | |

| Density | 1.14 g/cm³ | |

| Boiling Point | 430.6°C at 760 mmHg | |

| Flash Point | 214.2°C | |

| Refractive Index | 1.602 | |

| Vapor Pressure (25°C) | mmHg |

The cyclohexyl groups confer hydrophobicity, reducing solubility in polar solvents but enhancing compatibility with organic matrices . The InChIKey FTWMCSGJSZWKCR-UHFFFAOYSA-N and SMILES C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3 provide standardized identifiers for database referencing .

Synthesis and Manufacturing

Conventional Synthesis Routes

TCG is typically synthesized via the reaction of cyclohexylamine with dicyclohexylcarbodiimide (DCC) in tert-butanol under controlled temperatures (70–80°C). The process requires precise stoichiometry to avoid side reactions, such as the formation of ureas or isoureas.

Yields are optimized through iterative solvent purification and inert atmosphere conditions, though industrial-scale production remains challenging due to the compound’s steric demands.

Immobilization Techniques

For catalytic applications, TCG is often heterogenized by anchoring it to supports like polystyrene (PS) or mesoporous silica (MCM-41). For example, grafting TCG onto PS-(CH2)6Br involves refluxing in dimethylformamide (DMF) with potassium iodide, achieving a loading capacity of 0.9 meq/g . Encapsulation within zeolite Y or sol-gel matrices further enhances stability but introduces diffusion limitations for bulky substrates like triglycerides .

Catalytic Applications in Organic Transformations

Transesterification Reactions

TCG excels as a catalyst in biodiesel production via soybean oil transesterification with methanol. Comparative studies show that homogeneous TCG achieves 95% methyl ester yield within 1 hour at 5 mol% loading, whereas heterogenized systems require prolonged reaction times (5–7 hours) due to substrate diffusion barriers .

Table 2: Catalytic Performance of TCG in Transesterification

| Catalyst System | Support | Yield (1 h) | Yield (5 h) |

|---|---|---|---|

| Homogeneous TCG | None | 95% | 99% |

| TCG anchored to PS | Polystyrene | 70% | 85% |

| TCG encapsulated in Y | Zeolite Y | 50% | 75% |

| TCG anchored to MCM-41 | Mesoporous SiO₂ | 60% | 80% |

The reduced activity in heterogeneous systems stems from steric constraints and the hydrophilic/hydrophobic mismatch between TCG and supports .

Comparison with Other Guanidine Catalysts

TCG’s catalytic efficiency is intermediate between smaller guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and bulkier derivatives. While TBD achieves faster kinetics in Michael additions, TCG’s cyclohexyl groups provide superior thermal stability, enabling reuse for up to five cycles without significant deactivation .

Industrial and Research Implications

Challenges in Scalability

Despite its catalytic prowess, TCG’s high molecular weight (305.5 g/mol) and complex synthesis limit cost-effectiveness for large-scale processes. Advances in flow chemistry and supported ionic liquid phases (SILPs) may mitigate these issues by improving catalyst recovery .

Future Directions

Research priorities include:

-

Developing asymmetric variants for enantioselective catalysis.

-

Exploring TCG-ionene polymers for CO₂ capture.

-

Assessing synergies with transition metal catalysts in tandem reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume